2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine

Description

Structural Characterization

Molecular Architecture

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

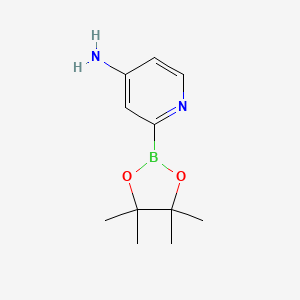

The systematic nomenclature of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The molecular formula C₁₁H₁₇BN₂O₂ represents a molecular weight of 220.08 grams per mole, consistent with related aminopyridine boronic ester derivatives documented in chemical databases. The compound belongs to the broader classification of pinacol boronic esters, characterized by the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent attached to position 2 of the pyridine ring.

Chemical identification systems assign specific registry numbers to distinguish this compound from closely related structural isomers. The systematic name reflects the hierarchical naming protocol where the pyridine ring serves as the parent structure, with the amine functionality at position 4 and the boronic ester moiety at position 2. Comparative analysis with related compounds such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine reveals the critical importance of positional isomerism in determining molecular properties. The tetramethyl substitution pattern in the dioxaborolane ring provides enhanced stability compared to unsubstituted boronic esters, while maintaining the characteristic reactivity of the boron center.

The molecular architecture incorporates both electron-donating and electron-withdrawing elements, creating a unique electronic environment within the heterocyclic framework. Spectroscopic identification methods, including nuclear magnetic resonance and infrared spectroscopy, provide definitive structural confirmation through characteristic chemical shifts and vibrational frequencies associated with the boronic ester and amino functionalities. The compound exhibits typical boronic ester characteristics, including sensitivity to hydrolysis under aqueous conditions and distinctive boron-oxygen stretching frequencies in infrared spectra.

Crystallographic Data from X-Ray Diffraction Studies

X-ray crystallographic analysis represents the definitive method for determining atomic arrangements and precise geometric parameters in boronic ester-pyridine systems. The experimental science of X-ray crystallography enables researchers to determine the three-dimensional atomic structure by measuring diffraction patterns produced when crystalline samples interact with incident X-ray radiation. For boronic ester compounds, crystallographic studies have revealed fundamental structural characteristics including bond lengths, bond angles, and intermolecular interactions that govern solid-state organization.

Typical crystallographic parameters for aminopyridine boronic esters demonstrate consistent structural features across the compound class. Carbon-boron bond lengths in these systems typically range from 1.55 to 1.59 Angstroms, reflecting the covalent nature of the boron-carbon interaction. The dioxaborolane ring adopts a nearly planar configuration, with the boron atom positioned slightly out of the plane formed by the four oxygen and carbon atoms. Crystallographic investigations of related compounds have confirmed that the pyridine ring maintains its aromatic character, with carbon-carbon and carbon-nitrogen bond lengths consistent with delocalized electron systems.

The methodology for obtaining crystallographic data requires high-quality single crystals with minimum dimensions of 0.1 millimeters in all directions. Data collection involves systematic rotation of the crystal sample while recording diffraction intensities at multiple orientations, typically generating tens of thousands of individual reflections. Computational analysis combines these experimental measurements with chemical constraints to produce refined atomic coordinates and thermal parameters. Modern crystallographic software enables structure determination even for complex molecules containing multiple functional groups and potential conformational flexibility.

Bonding Motifs in Boronic Ester-Pyridine Hybrid Systems

The bonding arrangements in boronic ester-pyridine hybrid systems exhibit remarkable complexity due to the presence of multiple potential hydrogen bonding sites and electronic interactions. Research has demonstrated that boronic acid derivatives form exceptionally stable hydrogen-bonded networks, with interaction energies significantly exceeding those of conventional organic hydrogen bonds. Computational studies using molecular orbital theory at the second-order Møller-Plesset perturbation theory level with 6-31G(d,p) basis sets have quantified these interactions, revealing that boronic acid-carboxylate heterodimeric motifs possess interaction energies more than double those of homodimeric carboxylic acid systems.

The electronic structure of these hybrid systems reflects the interplay between the electron-deficient pyridine nitrogen and the electron-deficient boron center. This dual electron deficiency creates unique reactivity patterns that distinguish boronic ester-pyridine compounds from their individual components. The amino substituent introduces electron-donating character that partially compensates for the electron-withdrawing effects of both the pyridine nitrogen and boronic ester functionality. Theoretical calculations have demonstrated that this electronic balance significantly influences the compound's chemical behavior and intermolecular interactions.

Experimental investigations of dihydropyridine boronic esters have revealed that these compounds participate in sophisticated chemical transformations involving migration of alkyl groups from boron to adjacent electrophiles. The mechanism involves initial activation of the pyridine ring followed by nucleophilic attack and subsequent rearrangement processes that create new carbon-carbon bonds while retaining the boron functionality. X-ray crystallographic confirmation of reaction products has validated computational predictions regarding the stereochemical outcomes of these transformations.

The hydrogen bonding capabilities of amino-substituted pyridine boronic esters create opportunities for controlled self-assembly in crystalline environments. Studies have shown that the amino group can function as both hydrogen bond donor and acceptor, while the boronic ester moiety provides additional coordination sites through the oxygen atoms. The combination of these interactions leads to extended three-dimensional networks with potential applications in materials science and crystal engineering. These bonding motifs remain stable even in polar solvents such as dimethyl sulfoxide, indicating the exceptional strength of the intermolecular interactions.

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)9-7-8(13)5-6-14-9/h5-7H,1-4H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDXJZZNGMELES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590535 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061750-57-9 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine is used in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the development of bioactive molecules and probes for biological studies.

Industry: It is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and sensing applications. The pyridine ring can interact with various biological targets, influencing the compound's biological activity.

Comparison with Similar Compounds

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar structure but with a thiophene ring instead of pyridine.

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar boronic acid derivative but with a benzene ring.

Uniqueness: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine is unique due to its pyridine ring, which imparts different chemical and biological properties compared to thiophene and benzene derivatives

Biological Activity

The compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Molecular Formula : C11H16BNO2

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

- InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Specifically, the dioxaborolane moiety can participate in reversible covalent bonding with nucleophiles such as amines and alcohols. This property allows it to act as a potential inhibitor of enzymes that are critical in various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases by forming stable complexes that prevent substrate binding.

- Antioxidant Activity : The presence of the dioxaborolane structure is associated with antioxidant properties, which can mitigate oxidative stress in cells.

- Cell Signaling Modulation : The compound's interaction with cellular signaling pathways may influence cell proliferation and apoptosis.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance:

- Case Study : In vitro studies demonstrated that the compound effectively inhibited the growth of breast cancer cells by inducing G1 phase arrest and promoting apoptosis through caspase activation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

- Research Findings : It exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in developing new antibacterial agents.

Neuroprotective Effects

Recent investigations suggest that this compound may have neuroprotective properties:

- Mechanism : It appears to reduce neuroinflammation and oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Preparation Methods

Example synthesis (adapted from related pyridine boronate esters):

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-Bromo- or 4-chloropyridin-2-amine (1 equiv), bis(pinacolato)diboron (1.2 equiv), PdCl2(dppf) (0.05–0.1 equiv), potassium acetate (3 equiv), toluene (solvent) | Combine reagents in a dry round-bottom flask under inert atmosphere |

| 2 | Heat mixture at 100 °C for 3–4 hours with stirring | Palladium-catalyzed borylation proceeds |

| 3 | Quench reaction with water, extract organic layer, dry over MgSO4 | Work-up to isolate crude product |

| 4 | Purify by column chromatography or recrystallization | Obtain pure this compound |

This procedure typically yields the boronate ester in high purity (>95%) and good yield (80–95%) depending on substrate purity and reaction optimization.

Research Findings and Optimization Data

| Parameter | Effect on Yield and Purity | Notes |

|---|---|---|

| Catalyst Loading (PdCl2(dppf)) | Increasing catalyst from 0.05 to 0.1 equiv improves reaction rate and yield | Excess catalyst may increase cost but improves conversion |

| Base Type and Amount | Potassium acetate (3 equiv) is optimal; other bases like KOAc or K2CO3 may reduce yield | Base facilitates transmetallation step |

| Solvent Choice | Toluene and 1,4-dioxane are preferred solvents for solubility and reaction kinetics | Polar aprotic solvents can be tried but may affect catalyst stability |

| Temperature | 85–110 °C optimal; lower temperatures slow reaction, higher may cause decomposition | Reaction monitored by TLC or HPLC for completion |

| Reaction Time | 3–6 hours sufficient for completion | Longer times do not significantly improve yield |

Comparative Table of Related Boronate Ester Syntheses

Notes on Purification and Characterization

- After reaction completion, aqueous quenching and organic extraction are standard.

- Drying over magnesium sulfate and concentration under reduced pressure yield crude product.

- Purification by silica gel chromatography or recrystallization from suitable solvents (e.g., hexane/ethyl acetate) ensures high purity.

- Characterization typically includes NMR (1H, 13C), mass spectrometry, and HPLC to confirm structure and purity.

Q & A

Q. What are the optimal methods for synthesizing and purifying 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine?

The synthesis typically involves a Suzuki-Miyaura coupling reaction between a pyridine-4-amine derivative and a pinacol boronate ester. Key steps include:

- Reaction Setup : Use anhydrous conditions with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF or dioxane at reflux (80–100°C) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >97% purity. Verify purity via HPLC and ¹H/¹³C NMR .

- Quality Control : Batch-specific purity data should be cross-checked using elemental analysis and mass spectrometry .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the pyridine ring (δ 8.2–8.5 ppm for aromatic protons) and the dioxaborolane group (δ 1.0–1.3 ppm for methyl groups) .

- Mass Spectrometry : ESI-MS or HRMS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 248.1 for C₁₁H₁₈BN₂O₂) .

- HPLC : Retention time comparison with a reference standard to assess purity (>97%) .

Advanced Research Questions

Q. What strategies optimize cross-coupling reactions involving this boronate ester in complex molecular systems?

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., SPhos) to enhance reactivity with electron-deficient aryl halides .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of hydrophobic substrates.

- Temperature Gradients : Perform kinetic studies at 60–120°C to identify optimal coupling efficiency while minimizing boronate ester decomposition .

Q. How does the compound’s stability vary under different storage and reaction conditions?

- Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester. Monitor stability via periodic ¹H NMR to detect degradation (e.g., free boronic acid formation at δ 7.5–8.0 ppm) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, limiting high-temperature applications .

Q. How can researchers identify and mitigate byproducts formed during its use in multi-step syntheses?

- Byproduct Profiling : Use LC-MS to detect intermediates (e.g., deboronated pyridine derivatives) or side products from Suzuki coupling (e.g., homocoupling dimers) .

- Control Experiments : Run reactions without the palladium catalyst to isolate non-catalytic byproducts. Adjust stoichiometry (e.g., 1.2:1 aryl halide:boronate ratio) to suppress dimerization .

Q. How should researchers address contradictory reactivity data reported in literature?

- Parameter Replication : Systematically vary reported conditions (e.g., base strength, solvent polarity) to identify critical variables. For example, K₃PO₄ may outperform Na₂CO₃ in some aryl chloride couplings .

- Spectroscopic Trapping : Use in-situ IR or ¹¹B NMR to monitor boronate ester integrity during reactions, resolving discrepancies in reported yields .

Methodological Guidance

Q. Designing experiments to study its environmental fate in biological systems

- Degradation Pathways : Incubate the compound in buffered aqueous solutions (pH 5–9) and analyze hydrolysis products via LC-MS. Compare with abiotic degradation in simulated sunlight .

- Ecotoxicity Assays : Use zebrafish embryos (Danio rerio) to evaluate acute toxicity (LC₅₀) and bioaccumulation potential, referencing OECD Test Guideline 203 .

Q. Analyzing conflicting data on its catalytic activity in C–N bond formation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.